molecular formula C10H8ClN3O2 B2473611 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 2279122-75-5

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Cat. No. B2473611
CAS RN: 2279122-75-5
M. Wt: 237.64
InChI Key: SAOZEFRMYXKZCB-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide (CMOB) is an organic compound consisting of a benzamide group with a 5-chloromethyl-1,2,4-oxadiazole group attached. It is a colorless crystalline solid with a molecular weight of 248.62 g/mol and a melting point of 108-110°C. CMOB is used in a variety of scientific and industrial applications, including as a pharmaceutical intermediate, a corrosion inhibitor, and a dyeing agent.

Scientific Research Applications

Cancer Therapy

4-Chloro-benzamides derivatives, including those with 1,2,4-oxadiazole rings, have been explored as RET kinase inhibitors for cancer therapy. A compound with a 1,2,4-oxadiazole ring demonstrated strong inhibition of RET kinase activity at both the molecular and cellular levels, thereby hindering cell proliferation driven by RET wildtype and gatekeeper mutation (Han et al., 2016).

Enzyme Inhibition

Bi-heterocyclic benzamides, including those synthesized with 1,3,4-oxadiazole, have been identified as potent inhibitors of alkaline phosphatase. These compounds, through kinetic and computational studies, have shown promise in managing normal bone and teeth calcification (Abbasi et al., 2019).

Antitubercular Activity

N-(4-(5-Aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have shown significant in vitro antitubercular activities. Among these, specific derivatives exhibited promising lead molecule characteristics for drug development against Mycobacterium tuberculosis (Nayak et al., 2016).

Nematocidal Activity

1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide group have been synthesized and evaluated for nematocidal activities. Specific compounds displayed significant nematocidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).

Antioxidant Activity

Some 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles have demonstrated excellent antioxidant activity. These compounds, including specific derivatives of 1,3,4-oxadiazole, provided high protection against DNA damage induced by the Bleomycin iron complex (Bondock et al., 2016).

Anticancer Evaluation

The synthesis of 1,2,4-oxadiazole derivatives has been explored for anticancer applications. Compounds like N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-5-8-13-10(14-16-8)7-3-1-6(2-4-7)9(12)15/h1-4H,5H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOZEFRMYXKZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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